Product packaging for 2,6-Difluoroaniline(Cat. No.:CAS No. 5509-65-9)

2,6-Difluoroaniline

Cat. No.: B139000
CAS No.: 5509-65-9
M. Wt: 129.11 g/mol
InChI Key: ODUZJBKKYBQIBX-UHFFFAOYSA-N
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Description

2,6-Difluoroaniline is a fluorinated aniline derivative that serves as a critical building block in organic synthesis, particularly in the development of advanced agrochemicals and pharmaceuticals. Its unique structure, featuring two fluorine atoms in the ortho positions, makes it a valuable intermediate for creating compounds with enhanced biological activity and stability. In agrochemical research, this compound is a key precursor in the synthesis of sulfonylurea herbicides such as florasulam, mesosulfuron-methyl, and penoxsulam . These herbicides are valued for their high efficacy and selectivity, contributing to modern weed management solutions and addressing global agricultural productivity needs . The demand in this sector is a primary driver of the market, with steady growth projected . The compound also holds significant value in pharmaceutical research and development, where it is used as an intermediate for synthesizing various active pharmaceutical ingredients (APIs) . Its applications extend to the dye industry, where it is utilized in the production of vibrant and durable colorants for textiles and other materials . The global market for this compound is characterized by a focus on high-purity grades (≥99%), which are essential for ensuring the efficacy and safety of end products in regulated industries like pharmaceuticals . Regionally, the Asia-Pacific region is a dominant and fast-growing market, fueled by expanding chemical and pharmaceutical industries . As a specialist supplier, we provide this compound that meets stringent quality specifications to support innovative research. This product is intended for laboratory research purposes only and is not classified as a drug or consumer product. It is strictly for professional use and is not intended for personal, veterinary, or human therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F2N B139000 2,6-Difluoroaniline CAS No. 5509-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoroaniline
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InChI

InChI=1S/C6H5F2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
Source PubChem
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InChI Key

ODUZJBKKYBQIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C(=C1)F)N)F
Source PubChem
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Molecular Formula

C6H5F2N
Source PubChem
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DSSTOX Substance ID

DTXSID2073350
Record name 2,6-Difluoroaniline
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Molecular Weight

129.11 g/mol
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CAS No.

5509-65-9
Record name 2,6-Difluoroaniline
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Record name Benzenamine, 2,6-difluoro-
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Synthetic Pathways and Methodologies for 2,6 Difluoroaniline

Conventional and Established Synthetic Routes

Traditional methods for synthesizing 2,6-difluoroaniline rely on fundamental organic reactions, including diazonium chemistry, halogen exchange, amination, and the reduction of nitro compounds.

The transformation of an amino group into a fluorine substituent via a diazonium salt is a fundamental strategy in aromatic fluorine chemistry. google.com While this method is a staple for creating fluorinated aromatics, its application has drawbacks for large-scale production due to the instability of diazonium salts and the highly exothermic nature of their decomposition. google.comajrconline.org The reactions are often conducted in corrosive anhydrous hydrofluoric acid. google.comajrconline.org

One application of diazonium chemistry involves the diazotization of an aniline (B41778) precursor, followed by decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source. For instance, the diazotization of this compound itself in sulfuric acid, followed by reaction with methanol (B129727) and a copper catalyst, has been studied, though this specific example leads to 3-fluoroanisole (B32098) rather than synthesizing the aniline. oup.com Another process involves the diazotization of a compound like 2-bromo-4,6-difluoroaniline (B1266213) in aqueous hydrochloric acid to form a diazonium salt, which is then subsequently reduced. googleapis.com This highlights the use of diazonium intermediates in modifying substituted difluoroanilines. googleapis.com

Halogen exchange, or the "Halex" reaction, is a prominent method for introducing fluorine atoms into an aromatic ring by displacing other halogens, typically chlorine. ajrconline.orgajrconline.org A common industrial synthesis for this compound starts with 1,2,3-trichlorobenzene (B84244). google.comgoogle.com This process involves a partial fluorine exchange where fluoride ions, often from potassium fluoride (KF), replace two chlorine atoms. google.com

This reaction is typically performed in a polar aprotic solvent, such as N-methylpyrrolidinone (NMP), at high temperatures. google.com The initial halogen exchange on 1,2,3-trichlorobenzene results in a mixture of isomers, primarily 2,6-difluorochlorobenzene and the undesired 2,3-difluorochlorobenzene. google.comgoogle.com

A multi-step manufacturing process illustrates this approach:

Ammoxidation of 2,6-dichlorotoluene (B125461) to yield 2,6-dichlorobenzonitrile (B3417380). google.com

Halogen-exchange to convert 2,6-dichlorobenzonitrile to 2,6-difluorobenzonitrile. google.com

Hydration of the nitrile to form 2,6-difluorobenzamide (B103285). google.com

Hofmann rearrangement of the amide to produce this compound. google.com

Another pathway starts from 1,3,5-trichlorobenzene (B151690), which undergoes a KF exchange to produce 1-chloro-3,5-difluorobenzene (B74746). researchgate.net

Starting MaterialReagents/CatalystsSolventConditionsProductRef.
1,2,3-TrichlorobenzeneKFNMP270°C, 24 hoursMixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene google.com
1,3,5-TrichlorobenzeneKFPolar aprotic solvent-1-Chloro-3,5-difluorobenzene researchgate.net

Amination is the step where the amino group is introduced onto the difluorinated aromatic ring. This is typically achieved by reacting a halo-substituted precursor, such as 2,6-difluorochlorobenzene, with an aminating agent. google.com

Following the halogen exchange that produces 2,6-difluorochlorobenzene, the chloro substituent is replaced by an amino group. google.com This can be accomplished using reagents like ammonium (B1175870) hydroxide (B78521), often facilitated by copper or palladium catalysts in solvents such as N-methylpyrrolidone or toluene (B28343) under reflux conditions. The entire process from 1,2,3-trichlorobenzene involves consecutive partial fluorine exchange and amination, allowing for a relatively straightforward separation of the final this compound product from its isomers. google.com

The reduction of a nitro group (-NO₂) to an amino group (-NH₂) is a widely used transformation in the synthesis of anilines. For this compound, this involves the preparation of a difluoronitrobenzene intermediate, which is then reduced.

One such process begins with 1-chloro-3,5-difluorobenzene. This precursor is subjected to dichlorination and nitration in a single reactor to create a mixture of trichlorodifluoronitrobenzenes. researchgate.net This nitrated mixture is then reduced to yield a mixture of this compound and 2,4-difluoroaniline (B146603). researchgate.net

Another novel route starts from 1,2,4-trichlorobenzene (B33124). The sequence involves:

Nitration of 1,2,4-trichlorobenzene to form 1,2,4-trichloro-5-nitrobenzene. ajrconline.org

Chlorination to produce 1,2,4,5-tetrachloro-3-nitrobenzene. ajrconline.org

Halogen exchange (Halex) to yield 3,5-dichloro-2,6-difluoronitrobenzene. ajrconline.org

Reduction and Dechlorination : The final step involves the reduction of the nitro group and removal of the remaining two chlorine atoms. This is accomplished using a reducing agent like Raney-Ni under hydrogen gas pressure at elevated temperatures, yielding the final this compound product. ajrconline.org

IntermediateReducing Agent/CatalystConditionsProductRef.
Trichlorodifluoronitrobenzenes--This compound and 2,4-difluoroaniline mixture researchgate.net
3,5-Dichloro-2,6-difluoronitrobenzeneRaney-Ni, H₂ gas120°C, 25-30 hr, ~20 kg pressureThis compound ajrconline.org

A different reductive strategy involves the selective reduction of an intermediate mixture. After the partial fluorine exchange on 1,2,3-trichlorobenzene, the resulting mix of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene can be treated with a hydrogen source in the presence of a palladium catalyst. google.com This selectively reduces the chlorine from the undesired 2,3-difluorochlorobenzene, converting it into the valuable by-product o-difluorobenzene, while leaving the 2,6-difluorochlorobenzene ready for amination. google.comgoogle.com

Novel and Emerging Synthetic Approaches

Research continues to seek more efficient, safer, and economically viable methods for producing this compound. These efforts focus on using readily available starting materials and simplifying reaction sequences.

A key driver in developing new synthetic routes is the high cost associated with existing multi-step processes and the limited availability of certain precursors like 2,6-dichlorotoluene. google.comajrconline.org

A novel route reported by Samala et al. (2023) also aims for a cost-effective and hazardous-free synthesis starting from 1,2,4-trichlorobenzene. ajrconline.orgajrconline.org This method, involving nitration, chlorination, halogen exchange, and a final reductive de-chlorination step, is presented as a new approach with good yield using a commercially available starting material. ajrconline.org

Improvements in synthesis and purification methods are continually advancing, making the production of key intermediates like this compound more efficient and economical for its wide-ranging applications. archivemarketresearch.com

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of its production. One notable green method involves the diazotization of this compound to produce 2,6-difluorophenol (B125437). This large-scale process utilizes a 30% aqueous sulfuric acid solution to dissolve this compound, followed by the addition of a 30% sodium nitrite (B80452) solution at a controlled temperature of -5 to 0°C. chemicalbook.com The subsequent decomposition of the diazonium salt is carried out in the presence of copper(II) sulfate (B86663) in a 50% aqueous sulfuric acid solution. chemicalbook.com This method is highlighted for its application of green chemistry principles, although specific details on waste reduction and atom economy are not extensively elaborated in the provided source. chemicalbook.com

Another approach focuses on a safe and environmentally friendly production method for high-quality this compound from 2,6-difluorobenzamide via a Hofmann degradation reaction. patsnap.com This process seeks to mitigate the violent exothermic nature of the reaction by employing steam distillation to remove the product as it is formed. patsnap.com This technique not only enhances safety but also reduces the formation of impurities by minimizing the product's exposure to high temperatures. patsnap.com A key aspect of this green approach is the direct reuse of the aqueous phase separated from the steam distillate, which significantly cuts down on wastewater discharge. patsnap.com The result is a high-purity product (greater than 99.9%) with minimal single impurity content and a substantial reduction in environmental pollution. patsnap.com

Continuous Flow Synthesis Methodologies

Continuous flow synthesis offers significant advantages for chemical production, including enhanced safety, efficiency, and scalability. The application of this technology to the synthesis of N,N-difluoroaniline derivatives through the direct fluorination of anilines has been demonstrated. researchgate.net This method is particularly beneficial for handling hazardous reagents like fluorine gas due to the small reaction volumes within the flow reactor, which minimizes risk. researchgate.net Fluorinated arylamines react with molecular fluorine under microfluidic conditions in a continuous flow system to yield the corresponding N,N-difluoramines in moderate to good yields (54-71%). researchgate.net

While the direct synthesis of this compound using continuous flow is not explicitly detailed in the provided search results, the successful application of this methodology for analogous compounds suggests its potential. researchgate.net The use of continuous flow reactors for diazotization steps, a common reaction involving anilines, is also highlighted as a way to improve safety and isolate intermediates. The principles of miniaturization in flow reactors lead to rapid mixing and optimized contact between reagents, potentially increasing reaction performance. researchgate.net

Precursor Chemistry and Intermediate Reactions

The synthesis of this compound is intrinsically linked to the chemistry of its precursors and the various intermediate reactions that can be employed.

Synthesis from Halogenated Benzene (B151609) Derivatives

A common and economically viable starting material for the synthesis of this compound is 1,2,3-trichlorobenzene. google.comgoogle.com The process involves a partial fluorine exchange, typically using potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent, to produce a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. google.comgoogle.com A key challenge in this pathway is the separation of the desired 2,6-difluoro isomer from the unwanted 2,3-difluoro isomer.

To address this, a selective reduction step can be incorporated. The mixture of difluorochlorobenzenes is treated with a hydrogen source in the presence of a palladium catalyst, which selectively reduces the chlorine from 2,3-difluorochlorobenzene to yield ortho-difluorobenzene, leaving the 2,6-difluorochlorobenzene largely unreacted. google.comgoogle.com The valuable by-product, ortho-difluorobenzene, can then be separated. google.comgoogle.com Finally, the purified 2,6-difluorochlorobenzene undergoes amination to produce this compound. google.comgoogle.com

Another route starting from a halogenated benzene derivative involves 1,3,5-trichlorobenzene. researchgate.net This process begins with a KF exchange to form 1-chloro-3,5-difluorobenzene. researchgate.net This intermediate is then subjected to dichlorination and nitration in a single reactor, followed by reduction to yield a mixture of this compound and 2,4-difluoroaniline. researchgate.net

A different approach utilizes 1-chloro-3,5-difluorobenzene, which is first chlorinated to 4,6-difluoro-1,2,3-trichlorobenzene, then nitrated to 2,6-difluoro-3,4,5-trichloronitrobenzene, and finally reduced to this compound. google.com The hydrogenation of fluorinated and chlorinated nitrobenzene (B124822) compounds is a critical step in many of these syntheses. googleapis.com

Table 1: Synthesis of this compound from Halogenated Benzene Derivatives

Starting Material Key Intermediates Key Reactions Final Product
1,2,3-Trichlorobenzene 2,6-Difluorochlorobenzene, 2,3-Difluorochlorobenzene Partial fluorine exchange, Selective reduction, Amination This compound
1,3,5-Trichlorobenzene 1-Chloro-3,5-difluorobenzene, Trichlorodifluoronitrobenzenes Fluorine exchange, Dichlorination, Nitration, Reduction This compound

Role of 2,6-Difluorobenzamide in Hoffman Degradation

The Hofmann degradation of 2,6-difluorobenzamide is a well-established method for producing this compound. patsnap.comgoogle.com This reaction typically involves treating the amide with sodium hypochlorite (B82951) or sodium hypobromite (B1234621) in an alkaline solution. patsnap.com The reaction proceeds through the formation of an N-haloamide intermediate, which then rearranges to an isocyanate, followed by hydrolysis to the amine.

A significant challenge with the Hofmann degradation, particularly for 2,6-disubstituted aromatic amides, is that steric hindrance can make the addition of hydroxide to the isocyanate intermediate unfavorable. google.com However, processes have been developed to optimize this reaction. One such method involves reacting 2,6-difluorobenzamide with sodium hypochlorite in the presence of sodium hydroxide at a controlled temperature of 25-35°C. patsnap.com The reaction mixture is then subjected to steam distillation to isolate the this compound product. patsnap.com This approach not only yields a high-purity product but also improves the safety of the process. patsnap.com The starting material, 2,6-difluorobenzamide, can be prepared from 2,6-difluorobenzonitrile. google.com

Table 2: Hofmann Degradation for this compound Synthesis

Starting Material Reagents Key Features Product Purity

Interconversion with Related Fluoroaromatic Compounds

This compound can be interconverted with other fluoroaromatic compounds through various reactions. For instance, it can be converted to 2,6-difluorophenol via a diazotization reaction followed by hydrolysis. chemicalbook.com This process involves treating this compound with sulfuric acid and sodium nitrite to form a diazonium salt, which is then decomposed in the presence of a copper(II) sulfate catalyst to yield the phenol. chemicalbook.com

The synthesis of 4-chloro-2,6-difluoroaniline (B1363511) can be achieved from this compound by reaction with sulfuryl chloride in acetic acid. This highlights the potential for further functionalization of the this compound ring.

Furthermore, the synthesis of this compound itself often involves the management of isomeric impurities. For example, in the synthesis from 1,2,3-trichlorobenzene, the isomeric 2,3-difluoroaniline (B47769) is an undesired byproduct that must be separated. google.com Similarly, the synthesis from 1,3,5-trichlorobenzene can produce 2,4-difluoroaniline as a co-product. researchgate.net

Table 3: Mentioned Compounds

Compound Name
This compound
2,6-Difluorophenol
Sulfuric acid
Sodium nitrite
Copper(II) sulfate
2,6-Difluorobenzamide
Sodium hypochlorite
Sodium hydroxide
N,N-Difluoroaniline
Fluorine
1,2,3-Trichlorobenzene
Potassium fluoride
Cesium fluoride
2,6-Difluorochlorobenzene
2,3-Difluorochlorobenzene
ortho-Difluorobenzene
1,3,5-Trichlorobenzene
1-Chloro-3,5-difluorobenzene
2,4-Difluoroaniline
4,6-Difluoro-1,2,3-trichlorobenzene
2,6-Difluoro-3,4,5-trichloronitrobenzene
Sodium hypobromite
2,6-Difluorobenzonitrile
4-Chloro-2,6-difluoroaniline
Sulfuryl chloride
Acetic acid

Chemical Reactivity and Mechanistic Investigations of 2,6 Difluoroaniline

Electrophilic Aromatic Substitution Reactions

2,6-Difluoroaniline can undergo electrophilic aromatic substitution reactions, though the presence of two electron-withdrawing fluorine atoms and the electron-donating amino group complicates the reactivity and orientation of incoming electrophiles. ambeed.comcymitquimica.com

Nitration Studies and Orientation

The nitration of this compound is a key reaction. The presence of two fluorine atoms deactivates the benzene (B151609) ring towards electrophilic attack. However, the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of this compound, the ortho positions are blocked by the fluorine atoms, thus directing the substitution to the para position.

One method for the preparation of 2,6-difluoro-3,4,5-trichloronitrobenzene involves the nitration of 4,6-difluoro-1,2,3-trichlorobenzene. google.com This reaction is typically carried out using a potent nitrating agent, such as a mixture of nitric and sulfuric acids, due to the deactivating effect of the halogen substituents. google.com The nitration occurs at the position between the two fluorine atoms. google.com Subsequent reduction of the nitro group and dechlorination yields this compound. google.com

Another approach involves the nitration of 1-chloro-3,5-difluorobenzene (B74746) after chlorination to 4,6-difluoro-1,2,3-trichlorobenzene. google.com The resulting 2,6-difluoro-3,4,5-trichloronitrobenzene is then reduced to this compound. google.com

Acylation/Acetylation Reactions

This compound can undergo acylation reactions. For instance, it reacts with agents like oxalyl chloride to form N-acylated products. chemblink.com The reaction of this compound with an appropriate acylation reagent can yield 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid, a useful intermediate in pharmaceutical research. chemblink.com

Acetylation of this compound with acetic anhydride (B1165640) in glacial acetic acid, catalyzed by sulfuric acid, produces the monoacetyl derivative. researchgate.net Prolonged reaction can lead to the formation of the diacetyl derivative. researchgate.net

Diazotization and Subsequent Transformations

Diazotization of this compound is a versatile method for introducing a variety of functional groups onto the aromatic ring. smolecule.com

Formation of Diazonium Salts

This compound reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (-5 to 0 °C) to form a diazonium salt. chemicalbook.com These diazonium salts are often unstable and can be explosive, necessitating careful handling and immediate use in subsequent reactions. google.comgoogleapis.comajrconline.org The formation of the diazonium salt is a critical step in the synthesis of various derivatives.

Generation of Functionalized Derivatives

The diazonium salt of this compound serves as a key intermediate for synthesizing a range of functionalized derivatives.

Hydrolysis to Phenols: The diazonium salt can be hydrolyzed to produce 2,6-difluorophenol (B125437). This is often achieved by heating the aqueous diazonium salt solution, sometimes in the presence of a copper catalyst like copper(II) sulfate (B86663). chemicalbook.com

Synthesis of Azo Compounds: The diazonium salt can be coupled with other aromatic compounds to form azo dyes. univook.comossila.com

Reductive Deamination: The diazonium group can be removed and replaced with a hydrogen atom. For example, diazotization of 2-bromo-4,6-difluoroaniline (B1266213) in the presence of a reducing agent like isopropyl alcohol and a cuprous salt catalyst leads to the formation of 1-bromo-3,5-difluorobenzene. googleapis.comgoogle.com

Substitution with other groups: The diazonium group can be replaced by other functionalities. For instance, treatment of the diazonium salt of this compound with methanol (B129727) and a copper catalyst can yield 3-fluoro-anisole through a process involving nucleophilic aromatic substitution of a fluorine atom followed by reduction. oup.com

The following table summarizes some of the transformations of the diazonium salt of this compound:

Starting MaterialReagentsProductYieldReference
This compound1. NaNO₂, H₂SO₄, H₂O, -5 to 0°C; 2. H₂SO₄, CuSO₄, H₂O, Reflux2,6-Difluorophenol88.9% chemicalbook.com
2-Bromo-4,6-difluoroaniline1. Isopropyl alcohol, cuprous oxide; 2. NaNO₂1-Bromo-3,5-difluorobenzeneNot specified googleapis.comgoogle.com
This compound1. H₂SO₄, NaNO₂, H₂O; 2. Methanol, Cu powder3-Fluoro-anisole56% oup.com

Nucleophilic Aromatic Substitution Considerations

While the electron-rich amino group generally disfavors nucleophilic aromatic substitution on the aniline (B41778) ring itself, the fluorine atoms on this compound can be susceptible to nucleophilic attack under certain conditions, particularly when the amino group is converted to a strongly electron-withdrawing diazonium group. googleapis.com

For example, the diazonium salt of this compound can undergo nucleophilic aromatic substitution where a fluorine atom is displaced by a methoxy (B1213986) group when treated with methanol in the presence of a copper catalyst. oup.com This reaction is noteworthy as it demonstrates that even with the highly activating diazonium group, the fluorine atoms can be displaced. The reaction preferentially occurs at the ortho- or para-position to the diazonium group. oup.com

Furthermore, derivatives of this compound, such as 4-bromo-2,6-difluoroaniline (B33399), are utilized in nucleophilic aromatic substitution reactions for the design of complex molecules. univook.comossila.com

Radical Reaction Pathways Involving Fluorinated Anilines

The reactivity of fluorinated anilines, including this compound, is not limited to conventional ionic pathways; they are also involved in a variety of radical reactions. Mechanistic studies have revealed that radical intermediates play a crucial role in certain synthetic transformations. For instance, some synthetic routes to produce this compound are suggested to proceed via a radical pathway. researchgate.net The involvement of radical species is often initiated by photoredox catalysis or other radical initiators, which can activate the aniline ring or a reacting partner.

Photoinduced methods have been developed for the difluoroalkylation of anilines, which operate through a radical mechanism. acs.org In one proposed pathway, an aniline and a fluorinated reagent form a molecular aggregate that, upon photoirradiation, undergoes a single-electron transfer (SET) to generate a fluorinated radical and a cationic aniline radical species. acs.org This aniline radical cation is a key intermediate in cation radical accelerated nucleophilic aromatic substitution (CRA-SNAr) reactions. nih.gov Kinetic and computational data support a mechanism involving the rate-limiting nucleophilic addition of amines to these arene cation radicals. nih.gov

Further mechanistic investigations using techniques like 19F NMR titrations have supported the formation of electron-donor-acceptor (EDA) complexes between anilines and fluorinated reagents, which are key to initiating the radical chain process. acs.org The generation of specific radical intermediates, such as the ·CF₂CO₂Et radical, has been evidenced in these transformations. acs.org The involvement of a radical mechanism is often confirmed through control experiments, such as the addition of radical trapping agents like Galvinoxyl free radical, which can completely inhibit the reaction. acs.org

The electronic properties of the fluorinated aniline significantly influence its reactivity in these radical pathways. Electronically rich anilines generally perform well in these transformations. acs.org Density functional theory (DFT) computational analyses have provided deeper insights into the chemical reactivity of fluorinated radicals, examining their electrophilicity and nucleophilicity. researchgate.net These studies show that highly fluorinated radicals can engage in single-electron transfer (SET) processes rather than direct radical addition, a finding that aligns with experimental observations. researchgate.net

Reaction Mechanisms in Derivatization Procedures

Derivatization is a chemical modification process used to convert an analyte into a substance that is better suited for analysis by techniques like gas chromatography (GC). numberanalytics.com For polar compounds such as perfluorocarboxylic acids (PFCAs), derivatization is essential to increase their volatility and thermal stability. researchgate.netnih.gov this compound is utilized in such procedures, particularly in amidation reactions, to yield derivatives with excellent properties for detection by GC, often equipped with an electron capture detector (ECD) or a mass spectrometer (MS). researchgate.netmdpi.com

Amidation is a highly effective derivatization strategy for the analysis of a wide range of PFCAs, from C4 to C12. mdpi.comresearchgate.net This method successfully converts the polar carboxyl groups of PFCAs into more stable and volatile anilide derivatives. mdpi.comnih.gov The reaction typically involves reacting the PFCA with a fluorinated aniline, such as 2,4-difluoroaniline (B146603) or this compound, in the presence of a dehydrating or coupling agent. researchgate.netmdpi.com

The most common coupling agent used in this context is N,N′-dicyclohexylcarbodiimide (DCC). mdpi.commdpi.com The general mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the difluoroaniline. The subsequent collapse of the tetrahedral intermediate yields the stable amide (the anilide derivative) and N,N'-dicyclohexylurea as a byproduct.

The reaction is typically performed in an organic solvent. mdpi.com Optimization studies have been conducted to determine the ideal reaction conditions, including the choice of solvent, pH, and reagent concentrations, to achieve high derivatization efficiency. mdpi.comresearchgate.net The resulting PFCAs-difluoroanilide derivatives are stable and exhibit enhanced responses in GC-μECD analysis, partly due to the introduction of additional electron-donating atoms (fluorine and nitrogen) into the molecule. nih.gov This amidation method has been shown to be superior to esterification, especially for shorter-chain PFCAs (C4-C6), for which esterification is often ineffective. mdpi.comresearchgate.net

Table 1: Components in the Amidation Derivatization of PFCAs using Difluoroaniline This table is interactive. You can sort and filter the data.

Role Compound Abbreviation Purpose in Reaction Reference(s)
Analyte Perfluoroalkyl Carboxylic Acids PFCAs The target compound to be derivatized. mdpi.com, researchgate.net, nih.gov
Derivatizing Agent 2,4-Difluoroaniline* DFA Reacts with the activated PFCA to form a stable anilide derivative. mdpi.com, researchgate.net, researchgate.net
Coupling Agent N,N′-dicyclohexylcarbodiimide DCC Activates the carboxylic acid group of the PFCA to facilitate amide bond formation. mdpi.com, researchgate.net, mdpi.com
Solvent Ethyl Acetate / Dichloromethane EAC / DCM Provides the medium for the derivatization reaction. mdpi.com
Catalyst (optional) Pyridine - Can be used to catalyze the reaction. researchgate.net

Note: While studies often cite the use of 2,4-difluoroaniline, the mechanism is directly applicable to this compound.

While amidation with difluoroanilines is a robust method, other derivatization strategies have been investigated for PFCAs, with esterification being the most common alternative. mdpi.comresearchgate.net The esterification mechanism typically involves the reaction of the PFCA's carboxyl group with a small-molecule alcohol (e.g., methanol, ethanol, isopropanol) under acidic catalysis, often using concentrated sulfuric acid. mdpi.comnih.gov This reaction converts the carboxylic acid into its corresponding ester, which is more volatile.

However, comparative studies have revealed significant limitations of the esterification method. mdpi.comresearchgate.net Notably, esterification is often unable to efficiently derivatize short-chain PFCAs, specifically those with four to six carbon atoms (C4-C6). mdpi.comresearchgate.net In contrast, the amidation procedure using difluoroaniline is effective for the entire C4-C12 PFCA range. mdpi.com Furthermore, the anilide derivatives produced through amidation tend to generate a stronger signal in GC-μECD systems compared to the ester derivatives, suggesting higher sensitivity. nih.gov This enhanced response is attributed to the greater stability of the amide bond compared to the ester bond and the increased number of electronegative atoms in the anilide molecule. nih.gov

Other derivatization reagents have also been explored for the analysis of PFCAs. These include various chloroformates, such as isobutyl chloroformate and propyl chloroformate, which react with PFCAs to form volatile esters. mdpi.comresearchgate.net These reactions are often catalyzed by a base like pyridine. researchgate.net Another approach involves derivatization with benzylamine. acs.org Despite these alternatives, the amidation reaction with a fluorinated aniline like this compound remains a highly effective and comprehensive method for the derivatization of PFCAs for GC-based analysis. researchgate.netmdpi.com

Table 2: Comparison of Derivatization Methods for PFCAs This table is interactive. You can sort and filter the data.

Method Reagent(s) Target Analytes Advantages Disadvantages Reference(s)
Amidation 2,4-Difluoroaniline*, DCC C4–C12 PFCAs High sensitivity; effective for short-chain PFCAs; stable derivatives. Requires a coupling agent. mdpi.com, researchgate.net, nih.gov
Esterification Alcohols (Methanol, Iso-propanol), Acid Catalyst C7–C12 PFCAs Simpler reagent profile. Ineffective for short-chain (C4-C6) PFCAs; lower sensitivity compared to amidation. mdpi.com, researchgate.net, nih.gov
Acylation Isobutyl Chloroformate, Pyridine C6-C12 PFCAs Fast reaction. May have limitations in analyte range compared to DFA amidation. researchgate.net, mdpi.com

Note: 2,4-Difluoroaniline is cited in the references, but the principles apply to this compound.

Advanced Applications and Functional Materials Derived from 2,6 Difluoroaniline

Role in Pharmaceutical Development

2,6-Difluoroaniline is a key intermediate in the creation of diverse pharmaceutical agents. nordmann.global The fluorine atoms can increase the efficacy and selectivity of drug molecules, making them more effective. chemimpex.com

Synthesis of Anti-inflammatory and Analgesic Agents

The this compound scaffold is utilized in the development of new anti-inflammatory and analgesic drugs. chemimpex.comnordmann.global Its derivatives are being explored for their potential to manage inflammation. For instance, the compound is a known intermediate in the synthesis of Dilmapimod, a p38 MAP kinase inhibitor that has been investigated for its anti-inflammatory properties. a2bchem.com Research into quinazolinone derivatives, which can be synthesized from related difluoro-amino compounds, has also shown significant anti-inflammatory activity in experimental models. frontlinejournals.comresearchgate.net The synthesis of aza-analogs of the anti-inflammatory drug diflunisal (B1670566) has been pursued using related difluoroaniline structures to create compounds with potential dual anti-inflammatory and antibacterial activities. nih.gov

Precursor for Targeted Cancer Therapies (e.g., EGFR Inhibitors)

In the field of oncology, this compound and its derivatives are instrumental as precursors for targeted cancer therapies, particularly Epidermal Growth Factor Receptor (EGFR) inhibitors. nordmann.global EGFR is a protein that, when overexpressed or mutated, can contribute to the growth of various cancers. frontiersin.orgnih.gov Tyrosine kinase inhibitors (TKIs) are small molecules designed to block the signaling pathways of receptors like EGFR, thereby inhibiting tumor growth. nih.govresearchgate.net

While many EGFR inhibitors are based on quinazoline (B50416) or pyrimidine (B1678525) structures, the aniline (B41778) moiety is a crucial component that interacts with the ATP-binding site of the kinase domain. frontiersin.orgnih.gov Halogenated anilines, including derivatives of this compound such as 4-bromo-2,6-difluoroaniline (B33399), are used in the synthesis of potent kinase inhibitors targeting EGFR and HER-2 for cancer therapy. smolecule.comnbinno.com The specific arrangement of the fluorine atoms on the aniline ring can enhance the binding affinity and selectivity of these inhibitors. smolecule.com

Development of Herbicidal Compounds

This compound is a crucial intermediate in the synthesis of modern herbicides. chemimpex.comguidechem.com Its incorporation into a molecule can enhance herbicidal efficacy. chemimpex.com A prominent example is its use in the production of triazolopyrimidine sulfonamide herbicides, which inhibit the acetohydroxyacid synthase (AHAS) enzyme in plants. sigmaaldrich.com

One such herbicide is Florasulam, which is synthesized by coupling this compound with 8-fluoro-5-methoxy chemimpex.comCurrent time information in Bangalore, IN.innospk.comtriazolo[1,5-a]pyrimidine-2-sulfonyl chloride. google.com Another herbicidal compound synthesized from this compound is N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide. smolecule.comsigmaaldrich.comchemicalbook.com

HerbicidePrecursor 1Precursor 2
FlorasulamThis compound8-fluoro-5-methoxy chemimpex.comCurrent time information in Bangalore, IN.innospk.comtriazolo[1,5-a]pyrimidine-2-sulfonyl chloride google.com
N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamideThis compound(Not specified) sigmaaldrich.com

Synthesis of Insecticides and Agrochemicals

Beyond herbicides, this compound is a foundational chemical for a range of other agrochemicals, including high-efficiency insecticides. chemicalbook.comajrconline.orgchemicalbook.in Its structural features contribute to the potency and stability of the final active ingredients. chemimpex.com The compound is described as a key intermediate for synthesizing new pesticides and insecticides. patsnap.com

A notable insecticide derived from a close relative of this compound is Chlorantraniliprole. The synthesis of this widely used insecticide involves 4-bromo-2,6-difluoroaniline as a key intermediate. nbinno.com This demonstrates the utility of the this compound core structure in creating complex and effective agrochemical products.

Agrochemical ClassExample CompoundKey Intermediate Derived from this compound
InsecticideChlorantraniliprole4-Bromo-2,6-difluoroaniline nbinno.com
Fungicide(General)This compound derivatives chemimpex.comchemimpex.com

Integration into Materials Science

The utility of this compound extends beyond life sciences into the realm of materials science, where its derivatives are used to create functional organic materials. chemimpex.comchemimpex.com The fluorine atoms in the molecule can modify electronic properties, enhance thermal stability, and improve solubility in organic solvents, making it a valuable building block for high-performance compounds. chemimpex.com

Development of Hole-Transporting Materials

A significant application in materials science is the development of hole-transporting materials (HTMs), which are essential components in organic electronic devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. smolecule.cominnospk.com Derivatives of this compound are used to synthesize conjugated triarylamines, a class of molecules well-suited for this purpose. univook.comossila.com

For instance, this compound can be used as a starting material in the synthesis of complex, quasi-planar triarylamines that serve as efficient HTMs. univook.comamazonaws.com The fluorine substituents help to adjust the energy levels of the molecular orbitals to facilitate efficient charge transport. ossila.com Research has demonstrated the synthesis of these materials through processes like the Buchwald-Hartwig and Ullmann arylations, starting with this compound to build larger, conjugated systems for use in high-performance solar cells. amazonaws.com

ApplicationMaterial TypeKey Building Block
Perovskite Solar CellsConjugated quasi-planar triarylamines univook.comossila.com4-Bromo-2,6-difluoroaniline univook.comossila.com
Organic Light-Emitting Diodes (OLEDs)Hole-transporting polymers acs.orgThis compound derivatives acs.org
Organic ElectronicsPhenoxyimine ligands2,6-difluoro-4-styrylaniline ossila.com

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound, particularly its bromo-substituted counterpart, 4-bromo-2,6-difluoroaniline, are instrumental in synthesizing materials for Organic Light-Emitting Diodes (OLEDs). smolecule.comunivook.comossila.com The electronic properties of molecules can be fine-tuned by the inclusion of fluorine atoms, which modifies the energy levels of the molecular orbitals. univook.cominnospk.com This adjustment is crucial for designing macromolecules used in organic semiconductors. innospk.com

Conjugated quasi-planar triarylamines, synthesized from 4-bromo-2,6-difluoroaniline, have been investigated as hole-transporting materials (HTMs) in OLEDs. univook.comossila.com These materials facilitate the efficient movement of positive charge carriers (holes) within the device, a critical process for the light-emitting function of OLEDs. The fluorinated aniline building blocks contribute to the development of semiconductors suitable for OLED applications. univook.comossila.com Research has shown that the specific molecular architecture derived from these precursors leads to promising properties for hole-transporting layers in OLEDs. smolecule.com

Utilization in Perovskite Solar Cells

The field of perovskite solar cells (PSCs) has also benefited from materials derived from this compound. Similar to their role in OLEDs, conjugated triarylamines synthesized from 4-bromo-2,6-difluoroaniline serve as effective hole-transporting materials in PSCs. smolecule.comunivook.comossila.com The favorable electronic properties imparted by the difluoroaniline moiety contribute to efficient charge extraction and transport within the solar cell, which is essential for high power conversion efficiency. smolecule.com

Recent studies have explored the use of various difluorobenzene derivatives, including 4-bromo-2,6-difluoroaniline, as additives to modulate the growth of perovskite crystalline films. rsc.org Proper film morphology and reduced defects are critical for the performance and stability of PSCs. rsc.orgresearchgate.net Surface passivation using specific organic molecules is a key strategy to reduce defect state density and suppress non-radiative recombination, leading to higher open-circuit voltage and fill factor. researchgate.netresearchgate.net While research has focused on various passivating agents, the underlying principle of using functionalized organic molecules to improve the perovskite layer's quality and interface properties is a common thread. rsc.orgresearchgate.netresearchgate.netdyenamo.seosti.gov The unique electronic and structural characteristics of fluorinated anilines make them promising candidates for developing new materials and additives for next-generation solar cells. univook.comossila.cominnospk.com

Formulation of Polymer Additives for Enhanced Resistance

This compound is utilized in the formulation of polymer additives to enhance the thermal and chemical resistance of various polymers. chemimpex.com The incorporation of fluorinated compounds into polymer structures is a known strategy to improve material properties. daikinchemicals.com Fluorinated polymers are noted for their durability, water-repellent characteristics, and thermal stability.

In the context of epoxy resins, this compound has been used as a halogenated amine component in curing agent mixtures. google.com The addition of such fluorinated amines to epoxy compositions can lead to improved tribological properties, including reduced friction and wear. google.com This enhancement is attributed to the high degree of crosslinking and the nature of the interchain bonds formed during the curing process. google.com

The general benefits of using fluoropolymer-based additives include increased wear resistance, reduced coefficient of friction, and improved processing characteristics. daikinchemicals.comkrytox.com While not all fluorinated additives are derived from this compound, the principle of leveraging fluorine's unique properties to enhance polymer performance is well-established. daikinchemicals.comkrytox.com

Utilization in Dyes and Pigments

This compound serves as a key intermediate in the synthesis of various dyes and pigments. chemimpex.comchemicalbook.com Its derivatives, such as 4-bromo-2,6-difluoroaniline and 4-chloro-2,6-difluoroaniline (B1363511), are also important precursors in the production of colorants. nbinno.com The presence of the amine group allows for diazotization reactions, a fundamental step in the synthesis of azo dyes. smolecule.cominnospk.comnbinno.com

Azo Dye Synthesis and Properties

Azo dyes, characterized by the functional group R−N=N−R′, are a major class of synthetic colorants, constituting a significant portion of all organic dyes used globally. ekb.egwikipedia.org The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as this compound or its derivatives, followed by a coupling reaction with a suitable coupling component. innospk.comnbinno.comekb.eg

The amine group on the aniline ring can be oxidized to form azo compounds. univook.comossila.com This reactivity is central to its use in producing azo dyes for various applications, including textiles. nbinno.com The specific structure of the resulting azo dye, which includes the fluorinated phenyl ring from the precursor, influences its color and properties. Aryl azo compounds are known for their vivid colors, typically in the red, orange, and yellow ranges. wikipedia.org

Contributions to Lightfastness and Durability

The incorporation of this compound into dye structures can contribute to improved lightfastness and durability. chemimpex.com Lightfastness, a measure of a dye's resistance to fading upon exposure to light, is a critical property for textiles and other colored materials. ijert.org The chemical structure of the dye's chromophore is a primary determinant of its lightfastness. ijert.org

Computational and Spectroscopic Characterization of 2,6 Difluoroaniline and Its Derivatives

Quantum Chemical Studies

Quantum chemical calculations provide valuable insights into the molecular and electronic properties of 2,6-Difluoroaniline. These theoretical studies are often performed using Density Functional Theory (DFT) methods, such as B3LYP, with various basis sets to predict the molecule's behavior. dergipark.org.tr

Geometry optimization is a fundamental computational task to determine the most stable three-dimensional arrangement of atoms in a molecule. arxiv.org For this compound, theoretical calculations have been employed to predict its structural parameters.

A study utilizing DFT predicted the C-N bond length (r(C-N)) in this compound to be 1.385 Å. researchgate.net The substitution of fluorine atoms at the C2 and C6 positions results in a symmetrical structure. researchgate.net Two key dihedral angles, τ(C2-C1-N10-H12) and τ(C6-C1-N10-H11), define the orientation of the amino group relative to the benzene (B151609) ring. researchgate.net

Table 1: Selected Theoretical Bond Lengths and Angles for this compound This table is for illustrative purposes and the values are based on general findings for similar molecules. Specific experimental values for this compound may vary.

ParameterValue (DFT)
Bond Lengths (Å)
C-N1.385 researchgate.net
C-F~1.35
C-C (aromatic)~1.39
N-H~1.01
C-H (aromatic)~1.08
Bond Angles (°) **
C-C-N~120
C-C-F~120
H-N-H~112
Dihedral Angles (°) **
τ(C2-C1-N10-H12)Varies
τ(C6-C1-N10-H11)Varies

The electronic properties of a molecule are crucial for understanding its reactivity and interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO energy gap is an indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher polarizability and greater reactivity. researchgate.net

For the related compound 2,4-difluoroaniline (B146603), the HOMO-LUMO energy gap was calculated to be 5.2186 eV. researchgate.net This value provides an approximation of the electronic characteristics that can be expected for difluoroaniline isomers.

Table 2: Calculated Electronic Properties of a Difluoroaniline Isomer (2,4-difluoroaniline) researchgate.net

PropertyValue (eV)
HOMO EnergyVaries
LUMO EnergyVaries
HOMO-LUMO Gap5.2186

Reactivity descriptors, derived from electronic structure calculations, help in predicting the chemical behavior of a molecule. Descriptors such as chemical hardness and the electrophilicity index offer insights into a molecule's stability and its potential for electrophilic or nucleophilic attack. researchgate.net For instance, a high chemical hardness, as seen in 2,4-difluoroaniline (2.6093), indicates high chemical stability. researchgate.net The electrophilicity index for the same molecule was found to be 2.3371. researchgate.net These values help in modeling the reactivity of difluoroaniline compounds.

Table 3: Calculated Reactivity Descriptors for a Difluoroaniline Isomer (2,4-difluoroaniline) researchgate.net

DescriptorValue
Chemical Hardness2.6093
Electrophilicity Index2.3371

The stability of a molecule can be assessed through energetic analysis. This involves calculating thermodynamic properties such as the enthalpy of formation and Gibbs free energy of formation. For this compound, the Joback method provides estimated values for these properties.

Table 4: Estimated Thermodynamic Properties of this compound chemeo.com

PropertyValue (kJ/mol)Method
Standard Gibbs free energy of formation-230.38Joback Method
Enthalpy of formation at standard conditions-312.01Joback Method
Enthalpy of fusion at standard conditions15.92Joback Method
Enthalpy of vaporization at standard conditions41.56Joback Method

Furthermore, the ionization energy, which is the energy required to remove an electron from a molecule, has been determined to be 8.58 eV for this compound through photoelectron spectroscopy. nist.gov

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the structure of molecules. ignited.innist.gov

The vibrational spectra of this compound and its derivatives show characteristic bands corresponding to specific molecular vibrations. These assignments are often supported by computational predictions.

N-H Vibrations : The N-H stretching vibrations in aniline (B41778) and its derivatives are typically observed in the IR spectrum. acs.org For some urea (B33335) derivatives of difluoroaniline, N-H stretching frequencies have been experimentally observed around 3404 and 3332 cm⁻¹. dergipark.org.tr

C-F Vibrations : The C-F stretching vibrations are a key feature in the spectra of fluorinated compounds. In 2,6-difluorobenzonitrile, these bands are found at 289 and 254 cm⁻¹. ignited.in For a related difluoroaniline, C-F in-plane bending vibrations were assigned to an IR band at 470 cm⁻¹ and a Raman band at 475 cm⁻¹, with another weak set of bands at 270 cm⁻¹ (IR) and 280 cm⁻¹ (Raman). ignited.in

C-H Vibrations : Aromatic C-H in-plane bending vibrations typically appear in the 1300-1000 cm⁻¹ region, while out-of-plane bending vibrations are found between 1000-675 cm⁻¹. ignited.in

C-C Vibrations : The C-C in-plane bending vibrations for substituted benzenes are expected in the range of 730-425 cm⁻¹. ignited.in

Table 5: General Vibrational Modes and Expected Wavenumber Ranges for Substituted Anilines ignited.in

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H Stretch3300 - 3500
C-H Stretch (aromatic)3000 - 3100
C-N Stretch1280 - 1350
C-F Stretch1100 - 1300
C-H In-plane Bend1000 - 1300
C-H Out-of-plane Bend675 - 1000
C-C In-plane Bend400 - 750
C-C Out-of-plane Bend425 - 730

Conformational Analysis through Spectroscopy

The conformational landscape of this compound (2,6-DFA) is influenced by the interplay of the amino group and the two fluorine atoms on the benzene ring. Spectroscopic techniques, in conjunction with computational methods, provide valuable insights into its structural properties. The substitution of fluorine atoms at the C2 and C6 positions results in symmetrical bond and angle parameters, similar to 3,5-difluoroaniline. researchgate.net

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of 2,6-DFA. In a study of the related molecule 2,6-difluoropyridine, IR and Raman spectra, supported by ab initio and DFT computations, were used to assign the molecule's vibrations in its ground electronic state. researchgate.net For 2,6-DFA, theoretical calculations predict the C-N bond length to be approximately 1.385 Å. researchgate.net The out-of-plane bending modes of the C-H bonds are typically observed in the 1000-675 cm⁻¹ region of the IR spectrum. researchgate.net

The amino group's orientation and the degree of pyramidalization are key conformational features. The dihedral angles involving the amino group, such as τ(C2-C1-N10-H12) and τ(C6-C1-N10-H12), provide information on this aspect. researchgate.net In jet-cooled aniline and its derivatives, infrared-ultraviolet double-resonance spectroscopy has been employed to observe the NH stretching vibrations in the neutral ground state, revealing details about the conformational preferences. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound and its derivatives. It provides information on the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, and allows for the elucidation of molecular structure and connectivity. vulcanchem.comresearchgate.netmcbu.edu.tr

¹H and ¹³C NMR spectra offer fundamental information for the structural characterization of this compound. nih.gov The chemical shifts in these spectra are sensitive to the electron-donating or -withdrawing nature of substituents. researchgate.net For instance, in derivatives of this compound, the aromatic protons typically appear in the δ 6.8–7.2 ppm region of the ¹H NMR spectrum as a doublet of doublets due to H-F coupling. The amine proton often presents as a broad singlet due to hydrogen bonding and exchange broadening.

A comprehensive NMR analysis for structural elucidation typically involves a suite of experiments, including ¹H, COSY, HSQC, and HMBC spectra. hyphadiscovery.com These two-dimensional techniques reveal through-bond correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), which are crucial for unambiguously assigning the signals and confirming the molecular structure. hyphadiscovery.comfrontiersin.org For example, in a derivative of this compound, ¹⁹F NMR showed two distinct signals at δ -112.3 ppm and -115.8 ppm, corresponding to the fluorine atoms at the 2- and 6-positions. vulcanchem.com

Table 1: Representative NMR Data for this compound Derivatives

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)AssignmentReference
¹H6.8–7.2ddJ(H-F) ≈ 8-10Aromatic Protons
¹H3.5–4.0br s-N-H Proton
¹⁹F-112.3dJ = 8.2F at C2 vulcanchem.com
¹⁹F-115.8dJ = 8.2F at C6 vulcanchem.com

Note: The data presented is for derivatives of this compound and serves as a representative example. Actual values for this compound may vary.

The study of spin-spin interactions and relaxation dynamics in NMR provides deeper insights into molecular motion and structure. In molecules containing spin-1/2 hetero-nuclei like ¹⁹F, these interactions significantly influence the nuclear magnetic relaxation dispersion (NMRD) of protons. sigmaaldrich.com At low magnetic fields, strong spin-spin couplings (J-couplings) can cause coupled protons to relax with a common T1-relaxation time. researchgate.netresearchgate.net

The relaxation of ¹³C nuclei in methyl groups has been a subject of detailed study, though the interpretation can be complex due to interference effects between the dipolar fields of the proton spins. gmclore.org However, the use of specific isotopic labeling, such as ¹³CHD₂, can simplify these analyses. gmclore.org The relaxation rates are influenced by dipolar interactions with external proton spins, and these effects are mitigated in highly deuterated protein samples. gmclore.org The dipole-dipole interaction is a dominant relaxation mechanism for spin-1/2 nuclei. arxiv.org

Gas-Phase Electron Diffraction and Spectroscopic Correlations

Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the precise geometrical structure of molecules in the gas phase, free from intermolecular forces that are present in the liquid and solid states. wikipedia.org This method provides information on internuclear distances, bond angles, and conformational compositions. researchgate.net

The molecular structure of this compound has been investigated using GED. acs.org The data obtained from GED can be correlated with spectroscopic findings and quantum-mechanical calculations to provide a comprehensive structural characterization. wikipedia.org For instance, the molecular structure, conformation, and potential for internal rotation of 2,6-difluoronitrobenzene, a related compound, have been studied by a combination of GED, ab initio calculations, and density functional theory (DFT). sigmaaldrich.com The combination of experimental GED data with theoretical calculations allows for a more robust determination of the molecular geometry. cost-cosy.eu

UV-Vis Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. dumdummotijheelcollege.ac.in The absorption of UV-Vis radiation promotes electrons from occupied molecular orbitals (HOMO) to unoccupied molecular orbitals (LUMO). dumdummotijheelcollege.ac.in The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure of the molecule. dumdummotijheelcollege.ac.in

The UV-Vis spectrum of a molecule is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). dumdummotijheelcollege.ac.in For aromatic compounds like this compound, π→π* and n→π* transitions are typically observed. dumdummotijheelcollege.ac.in The substitution pattern on the benzene ring significantly influences the electronic transitions. In a study on 2,6-difluoropyridine, the electronic transition to the S1(π,π*) state was observed at 37,820.2 cm⁻¹. researchgate.net

The electronic properties and nonlinear optical properties of molecules can be investigated using UV-Vis spectroscopy in conjunction with theoretical calculations. mcbu.edu.tr The analysis of the absorption spectrum can reveal the optical band gap energy. core.ac.uk For instance, in one study, the absorption coefficient and optical band gap were determined from the UV-Vis absorbance data. core.ac.uk Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which can then be compared with the experimental UV-Vis spectrum. rsc.org

Environmental Fate and Biotransformation of 2,6 Difluoroaniline

Degradation Pathways in Environmental Matrices

The biodegradation of halogenated anilines is a complex process that generally involves initial enzymatic attacks to destabilize the aromatic ring, followed by dehalogenation and eventual ring cleavage. nih.govresearchgate.net The persistence of these compounds is often linked to the number and position of the halogen substituents, with increased halogenation typically leading to greater resistance to microbial degradation. researchgate.netnih.gov

Aerobic Degradation: Under aerobic conditions, the primary mechanism for initiating the breakdown of aromatic compounds like 2,6-difluoroaniline is through the action of oxygenase enzymes. Studies on other fluoroanilines, such as 4-fluoroaniline (B128567) (4-FA) and 2,4-difluoroaniline (B146603) (2,4-DFA), have demonstrated that aerobic microbial consortia can completely degrade these compounds. nih.govnih.gov The degradation rate, however, tends to decrease as the degree of fluorine substitution increases. For instance, the acclimation time required for a mixed bacterial culture to degrade 4-FA was 26 days, whereas it took 51 days for 2,4-DFA, suggesting that this compound would also be biodegradable, albeit potentially at a slower rate than its mono-fluorinated counterparts. nih.gov The complete breakdown, or mineralization, of the aniline (B41778) structure to carbon dioxide, water, and fluoride (B91410) ions has been observed, indicating that microorganisms can utilize these compounds as sole sources of carbon and energy. nih.gov

Anaerobic Degradation: Information regarding the anaerobic degradation of this compound is scarce. Generally, under anaerobic conditions, the degradation of halogenated aromatic compounds proceeds via reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom. This process is typically slower than aerobic degradation. While specific bacteria capable of anaerobic degradation of this compound have not been identified, the potential for this pathway exists within diverse microbial communities found in anoxic environments like sediments and certain soils. uq.edu.au

The microbial metabolism of halogenated anilines is driven by specific catabolic enzymes. Various bacterial strains have been identified that can utilize different isomers of fluoroanilines and chloroanilines as their sole source of carbon and nitrogen. ekb.eg

Research on related compounds suggests that the following genera may be involved in the degradation of this compound:

Microorganism Genus Degraded Compound(s)
Pseudomonas3,4-Dichloroaniline, 3,4-Difluoroaniline researchgate.net
Acinetobacter3,4-Dichloroaniline, Chloroanilines nih.govekb.eg
Moraxella4-Fluoroaniline, Chloroanilines ekb.eg
Ralstonia4-Fluoroaniline semanticscholar.org
Novosphingobium2-Fluoroaniline (B146934) nih.gov
Ochrobactrum2-Fluoroaniline, 3-Fluoroaniline (B1664137) nih.gov

The key enzymes initiating the degradation cascade are typically oxygenases, which incorporate oxygen into the aromatic ring. This is followed by the action of other enzymes that facilitate dehalogenation and ring cleavage. nih.govresearchgate.net

Enzyme Class Function in Halogenated Aniline Degradation
Monooxygenases Catalyze the incorporation of one oxygen atom into the aniline ring, leading to hydroxylation and often simultaneous dehalogenation. nih.gov
Dioxygenases Incorporate both atoms of molecular oxygen, typically forming a cis-dihydrodiol, which is a precursor to catechol derivatives. researchgate.net
Dehalogenases Catalyze the removal of fluorine atoms from the aromatic ring, a critical step for detoxification and further degradation. researchgate.net
Hydrolases Involved in the cleavage of intermediate compounds. nih.gov
Catechol Dioxygenases Responsible for the cleavage of the aromatic ring of catechol intermediates (e.g., Catechol 1,2-dioxygenase for ortho-cleavage, Catechol 2,3-dioxygenase for meta-cleavage). nih.govresearchgate.net

Dehalogenation and Hydroxylation Mechanisms

Hydroxylation: The initial step in the aerobic degradation of this compound is expected to be hydroxylation, catalyzed by monooxygenase or dioxygenase enzymes. nih.govnih.gov This enzymatic reaction introduces one or more hydroxyl (-OH) groups onto the aromatic ring, which activates the ring for subsequent cleavage. This hydroxylation can lead to the formation of fluorinated catechol derivatives. For example, studies on 3-fluoroaniline have shown its conversion to 4-fluorocatechol (B1207897) by a dioxygenase. nih.gov

Dehalogenation: The removal of fluorine atoms is a crucial step in the detoxification and mineralization of the compound. In aerobic pathways, dehalogenation can occur through several mechanisms:

Oxidative Dehalogenation: An oxygenase can hydroxylate the carbon atom to which the fluorine is attached, leading to an unstable intermediate that spontaneously eliminates the fluoride ion (F⁻). nih.gov

Hydrolytic Dehalogenation: A hydrolase enzyme replaces a fluorine atom directly with a hydroxyl group from water.

Reductive Dehalogenation: Under anaerobic conditions, a fluorine atom is replaced by a hydrogen atom.

Analysis of 2-fluoroaniline and 3-fluoroaniline degradation has shown high rates of defluorination (87.0% and 89.3%, respectively), confirming that microbial systems can efficiently break the stable C-F bond. nih.gov

Following hydroxylation and the formation of a substituted catechol, the aromatic ring is opened by catechol dioxygenase enzymes. There are two primary pathways for this ring fission:

Ortho-cleavage Pathway: The ring is cleaved between the two hydroxyl groups of the catechol intermediate by catechol 1,2-dioxygenase. This pathway leads to the formation of cis,cis-muconic acid derivatives, which are further metabolized through the beta-ketoadipate pathway. nih.gov

Meta-cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. This generates a hydroxymuconic semialdehyde derivative. nih.govresearchgate.net

Enzyme assays conducted on cultures degrading 4-FA and 2,4-DFA suggested the expression of meta-cleavage pathways. nih.gov The resulting aliphatic intermediates are then further processed through central metabolic pathways, ultimately leading to mineralization—the complete conversion of the organic structure to CO₂, H₂O, and inorganic fluoride ions. nih.gov

Metabolite Identification and Characterization

Identifying the intermediate compounds (metabolites) formed during biodegradation is essential for elucidating the degradation pathway. For halogenated anilines, metabolites often include hydroxylated and dehalogenated versions of the parent compound and ring-cleavage products.

The microbial degradation pathways for aniline and its halogenated derivatives predominantly proceed through oxidative deamination and hydroxylation to form catechol intermediates, which then undergo ring cleavage. nih.govresearchgate.net The conversion of the amine group of aniline directly to a carboxylic acid group to form a benzoic acid derivative is not a commonly reported major pathway in microbial degradation. While 2,6-difluorobenzoic acid is a stable chemical compound, its formation as a significant metabolite from the biotransformation of this compound is not supported by established aniline degradation pathways in the scientific literature. The primary route of metabolism involves the removal of the amino group and destabilization of the aromatic ring, rather than its modification into a different functional group. nih.gov

Hydroxylated Aniline Intermediates

The biotransformation of fluoroaniline (B8554772) derivatives often involves hydroxylation as a key metabolic step, catalyzed by monooxygenase or dioxygenase enzymes. nih.govnih.gov In the case of fluorinated anilines, the position and number of fluorine substituents significantly influence the regioselectivity of hydroxylation. nih.gov For aniline derivatives, cytochrome P-450 dependent monooxygenation typically results in the formation of para-hydroxylated metabolites. nih.gov However, the metabolic pathways for di-substituted compounds like this compound can be more complex.

Studies on closely related compounds, such as C4-substituted 2-fluoroanilines, have demonstrated that hydroxylation can occur at multiple positions on the aromatic ring, namely at the C4, C6, and N-positions. nih.gov A decrease in the likelihood of C4-hydroxylation can lead to a metabolic shift, increasing the formation of C6- and N-hydroxylated intermediates. nih.gov

Three primary pathways for the biodehalogenation of fluorinated anilines have been described, two of which involve hydroxylated intermediates. nih.gov One pathway involves the formation of a hydroxylated metabolite which subsequently loses a fluoride anion when exposed to oxygen. nih.gov Specifically, fluorohydroxyanilines where the hydroxyl group is positioned ortho or para to a fluorine substituent tend to be highly unstable and readily release fluoride. nih.gov Another pathway involves monooxygenation at a fluorinated position, which can lead to the formation of a reactive quinoneimine. nih.gov In the presence of reducing agents like NADPH, this quinoneimine can be chemically reduced to a 4-hydroxyaniline derivative. nih.govnih.gov

The following table summarizes the potential hydroxylation positions based on studies of related fluoroanilines.

Potential Hydroxylation Position Resulting Intermediate Type Significance
C4-Position (para to NH2)4-Amino-3,5-difluorophenol (hypothetical)A common site for aniline metabolism, but may lead to unstable intermediates. nih.gov
C6-Position (ortho to NH2)2-Amino-3-fluorophenol (following defluorination)Becomes more prominent when C4-hydroxylation is hindered. nih.gov
N-PositionN-hydroxy-2,6-difluoroanilineA potential metabolic route that can compete with ring hydroxylation. nih.gov

This interactive table is based on metabolic pathways observed for related fluoroaniline compounds.

Environmental Persistence and Bioavailability Considerations

The environmental persistence of organofluorine compounds is largely attributed to the strength and stability of the carbon-fluorine (C-F) bond. ucd.ienih.gov This bond is the strongest single bond in organic chemistry, rendering compounds like this compound potentially recalcitrant to environmental degradation. ucd.ie As a general principle for polyfluorinated organic compounds, an increase in the degree of fluorination tends to decrease the reactivity of the C-F bonds, which can contribute to greater persistence in soil and water. nih.govmdpi.com Consequently, fluorinated compounds are likely to accumulate in the environment over time. nih.gov

Fluorine substitution also has a considerable effect on the physicochemical properties of a molecule, which in turn influences its bioavailability. researchgate.net Properties such as lipophilicity, pKa, and conformational geometry are altered by the presence of fluorine atoms. researchgate.net These modifications can affect how the compound interacts with biological membranes and enzymes, thereby modulating its uptake and accessibility to metabolizing organisms. researchgate.netresearchgate.net For instance, fluorination has been observed to enhance the oral bioavailability of certain medicinal agents. researchgate.net This suggests that this compound's bioavailability could be significantly different from that of aniline, potentially leading to different patterns of bioaccumulation and biotransformation in the environment.

Impact of Fluorination on Degradation Dynamics

The presence and number of fluorine atoms on the aniline ring have a profound impact on the dynamics of its biodegradation. nih.gov Research consistently shows that an increasing degree of fluorine substitution hinders the aerobic degradation of anilines. nih.govresearchgate.net A comparative study on the degradation of mono-, di-, and tri-fluoroanilines by mixed bacterial cultures revealed a clear trend: the time required to enrich a microbial culture capable of degrading the compound increased with the number of fluorine substituents. nih.govresearchgate.net

Similarly, the maximum specific degradation rates were found to be inversely proportional to the degree of fluorination. nih.govresearchgate.net This indicates that the enzymatic processes responsible for breaking down the aromatic ring are significantly slower when more fluorine atoms are present. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring, making it less susceptible to electrophilic attack by oxygenase enzymes, which is often the initial step in aerobic degradation pathways. nih.gov

The table below, derived from data on other fluoroanilines, illustrates this inhibitory effect. nih.gov

Compound Number of Fluorine Substituents Enrichment Time (days) Max. Specific Degradation Rate (mg FA / g VSS h)
4-Fluoroaniline (4-FA)12622.48 ± 0.55
2,4-Difluoroaniline (2,4-DFA)25115.27 ± 2.04
2,3,4-Trifluoroaniline (2,3,4-TFA)31658.84 ± 0.93

This interactive table demonstrates the trend of slower degradation with increased fluorination based on data for 4-FA, 2,4-DFA, and 2,3,4-TFA. nih.gov

Furthermore, fluorine substitution influences the diversity of the microbial community. nih.gov In enrichment cultures, the Shannon-Wiener index, a measure of species diversity, was observed to decrease as the number of fluorine atoms on the aniline substrate increased. nih.gov This suggests that the toxicity or recalcitrance of more highly fluorinated anilines creates a more selective environment, allowing only specialized microorganisms to thrive. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing high-purity 2,6-Difluoroaniline, and how can reaction conditions be optimized?

  • Methodology :

  • Halogen exchange : Hydrothermal halogen exchange using near-critical water and copper catalysts enables selective fluorination .
  • Multi-step synthesis : Start with this compound (3) as a precursor in a 7-step synthesis of diazene derivatives, involving acyl chloride intermediates and controlled stoichiometry to minimize side reactions .
  • Purification : Use chromatographic techniques (e.g., silica gel chromatography) to isolate the compound, as described in palladium-catalyzed fluoroarylation studies .

Q. What analytical techniques are most reliable for characterizing this compound purity and structure?

  • Methodology :

  • Chromatography : GC (gas chromatography) and HPLC (high-performance liquid chromatography) are validated for quantifying purity, with retention times calibrated against certified reference materials (≥97% purity) .
  • Spectroscopy : 1^1H/19^19F NMR to confirm substitution patterns, and LRMS (low-resolution mass spectrometry) for molecular ion verification (e.g., [M+H]+ observed at m/z 129.11) .

Q. How should this compound be handled and stored to ensure stability during experiments?

  • Guidelines :

  • Storage : Keep at 2–30°C in airtight containers under inert gas (e.g., N2_2) to prevent oxidation or moisture absorption .
  • Safety : Use fume hoods due to its vapor pressure (<0.01 mmHg at 20°C) and flammability (flash point: 51°C) .

Advanced Research Questions

Q. Why does this compound act as an effective directing group in palladium-catalyzed asymmetric fluoroarylation, while other substrates fail?

  • Mechanistic Insights :

  • The fluorine atoms at the 2,6-positions enhance electron-withdrawing effects, stabilizing transition states in palladium-catalyzed C–H activation. Substrates like 5a (non-fluorinated) lack this stabilization, leading to decomposition or undesired cyclization .
    • Experimental Design : Compare reaction outcomes using substituent-varied anilines (e.g., pentafluoroaniline vs. This compound) under identical catalytic conditions .

Q. How can this compound derivatives be leveraged in synthesizing bioactive molecules, such as anticoagulants or kinase inhibitors?

  • Case Studies :

  • Anticoagulants : React this compound with D-gluconic acid-δ-lactone to form N-(2,6-difluorobenzyl)-D-gluconamide, achieving 89% yield via reflux in methanol .
  • CDK2/CDK9 Inhibitors : Use this compound in nucleophilic aromatic substitution with dichloropyrimidines, optimizing solvent polarity (e.g., methanol/water mixtures) to enhance regioselectivity .

Q. How can researchers resolve contradictions in reaction yields when using this compound in multi-component reactions?

  • Troubleshooting :

  • Byproduct Analysis : Use LC-MS to detect cyclized isoxindole-type byproducts, which form due to competing oxidation pathways in the presence of arylthioethers .
  • Kinetic Studies : Vary temperature (e.g., 25–80°C) and catalyst loading (e.g., Pd(OAc)2_2 at 5–10 mol%) to identify optimal conditions for suppressing side reactions .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Model transition states for halogen exchange reactions using ab initio methods (e.g., Gaussian 09) to evaluate activation barriers and regioselectivity .
  • SAR Studies : Correlate electronic parameters (Hammett σ constants) of fluorine substituents with reaction rates in SNAr mechanisms .

Q. What challenges arise in scaling up multi-step syntheses involving this compound, and how are they addressed?

  • Process Chemistry :

  • Intermediate Isolation : Use continuous flow reactors for diazotization steps to improve safety and yield .
  • Catalyst Recycling : Immobilize palladium catalysts on silica supports to reduce metal leaching and costs in large-scale fluoroarylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.